
1-(Ethylsulfanyl)pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)pentadecane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethylsulfanyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of pentadecane with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylsulfanyl group on the pentadecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where pentadecane and ethylthiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylsulfanyl)pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylpentadecane.
Substitution: Various substituted pentadecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)pentadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkanes with sulfur-containing groups.
Biology: The compound’s interactions with biological membranes are of interest in biophysical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism by which 1-(Ethylsulfanyl)pentadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s activity. Pathways involved may include oxidative stress responses and membrane interactions.
Comparación Con Compuestos Similares
Pentadecane: A straight-chain alkane without the ethylsulfanyl group.
Ethylpentadecane: A similar compound where the ethyl group is directly attached to the carbon chain without the sulfur atom.
Hexadecane: Another long-chain alkane with similar physical properties but different chemical reactivity.
Propiedades
Número CAS |
64919-20-6 |
|---|---|
Fórmula molecular |
C17H36S |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-ethylsulfanylpentadecane |
InChI |
InChI=1S/C17H36S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h3-17H2,1-2H3 |
Clave InChI |
AMAGMFQKNPZXKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
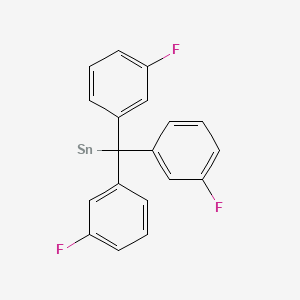

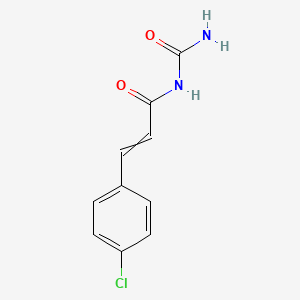

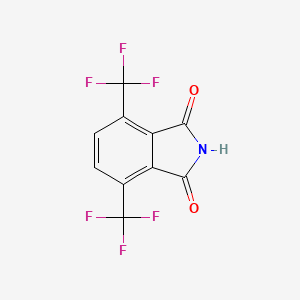
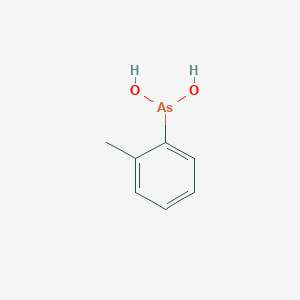
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
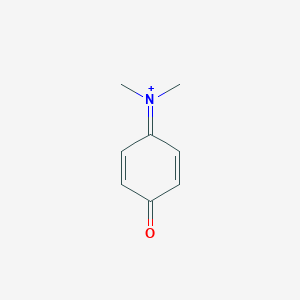
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

